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Lignyl acetate

Cat. No.: B13821139
M. Wt: 208.30 g/mol
InChI Key: AWNOGHRWORTNEI-VXGBXAGGSA-N
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Description

Contextualization within Terpene Derivatives and Acetate (B1210297) Esters

Lignyl acetate is structurally classified as a bicyclic monoterpenoid acetate. Terpenoids, also known as isoprenoids, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. wikipedia.org Terpenes and their derivatives are major constituents of the essential oils of many plants and flowers and play significant roles in plant defense and ecological interactions. wikipedia.org this compound, being a derivative of the terpene β-pinene, fits within this broad category. alfa-chemistry.com

The compound is also an acetate ester. Esters are chemical compounds derived from the reaction of an acid with an alcohol. iloencyclopaedia.org Acetate esters, specifically, are formed from acetic acid and an alcohol. iloencyclopaedia.orgwikipedia.org They are known for their often pleasant, fruity odors and are widely used in the fragrance and flavor industries. wikipedia.org this compound is synthesized through the acetylation of nopol (B1679846), which is itself derived from β-pinene. vulcanchem.comchemicalbook.com

Academic Significance and Research Focus

The academic significance of this compound primarily stems from its applications in the fragrance industry, where it is often used as a cost-effective alternative to other aromatic compounds like linalyl acetate. alfa-chemistry.comchemicalbook.com Research has focused on optimizing its synthesis, particularly through the esterification of nopol with acetic acid. Studies have investigated the effects of various catalysts, reaction temperatures, and molar ratios of reactants to maximize the yield and conversion rates. alfa-chemistry.com For instance, using sulfuric acid as a homogeneous catalyst at 80°C with a 1:3 molar ratio of acetic acid to nopol has been shown to achieve a high conversion rate. alfa-chemistry.com

Furthermore, research extends to the physicochemical properties of this compound, including its liquid-liquid equilibrium in multi-component systems. alfa-chemistry.com This is crucial for its purification and industrial application, as the reaction mixture often contains unreacted starting materials and byproducts. alfa-chemistry.com The compound is also studied in the context of carbocation rearrangements, where its formation is part of a complex reaction pathway. lookchem.com

Methodological Distinctions in Research on Analogous Compounds

The research methodologies employed for studying this compound and its analogs, such as linalyl acetate and other terpene esters, share common analytical techniques while also exhibiting key distinctions based on the specific research questions.

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is a cornerstone for the analysis and quantification of terpene derivatives. azolifesciences.comethz.ch These methods allow for the separation and identification of individual components in complex mixtures like essential oils or reaction products. azolifesciences.com For instance, validated GC-FID methods have been developed for the absolute quantification of various terpenes, including bornyl acetate, a related terpene ester. ethz.ch

However, the specific sample preparation and extraction techniques can vary. Solvent extraction using hexane (B92381) and ethyl acetate is common for non-volatile terpenes, with the solvent ratio adjusted based on the polarity of the target compound. nih.gov For volatile terpenes, headspace analysis and thermal desorption methods are often employed. nih.gov

In the context of synthesis, research on analogous compounds like linalyl acetate also involves exploring different catalytic systems and reaction conditions to optimize production. google.com For example, studies on linalyl acetate synthesis have investigated one-step methods to produce it alongside other valuable acetates like geranyl and neryl acetate. google.com

Furthermore, research into the biological activities of analogous compounds often involves a broader range of assays. For example, linalyl acetate has been studied for its potential neuroprotective, anti-inflammatory, and antioxidant properties, requiring specific in vitro and in vivo models that are not as commonly applied to this compound, whose research is more focused on its chemical and industrial properties. frontiersin.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate vulcanchem.com
Molecular Formula C₁₃H₂₀O₂ vulcanchem.com
Molar Mass 208.3 g/mol vulcanchem.com
Appearance Colorless transparent liquid alfa-chemistry.com
Boiling Point 253 °C (lit.) guidechem.com
Density 0.98 g/mL at 25 °C (lit.) guidechem.com
Flash Point >230 °F (>110 °C) alfa-chemistry.com
Refractive Index n20/D 1.472 (lit.) guidechem.com
CAS Number 128-51-8 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B13821139 Lignyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate

InChI

InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3/t11-,12-/m1/s1

InChI Key

AWNOGHRWORTNEI-VXGBXAGGSA-N

Isomeric SMILES

CC(=O)OCCC1=CC[C@@H]2C[C@H]1C2(C)C

Canonical SMILES

CC(=O)OCCC1=CCC2CC1C2(C)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Lignyl Acetate

Established Chemical Synthesis Routes

The synthesis of lignyl acetate (B1210297) has been approached through several established chemical pathways, primarily involving the modification of naturally occurring terpenes.

Acetylation of Nopol (B1679846)

A principal industrial method for producing lignyl acetate is the acetylation of nopol. vulcanchem.com Nopol itself is derived from β-pinene. vulcanchem.com The process involves the reaction of nopol with an acetylating agent, such as acetic anhydride (B1165640). vulcanchem.comscielo.org.co Optimized conditions for this reaction can lead to yields as high as 84.4%. vulcanchem.com Another approach involves the use of acetyl chloride in the presence of triethylamine (B128534) and dichloromethane (B109758), which, after workup, yields this compound. prepchem.com The reaction of nopol with acetic anhydride and sodium acetate has been reported to produce this compound with a yield of 84% after three hours at 90°C. unirioja.es Furthermore, reacting nopol with acetic anhydride in toluene (B28343) or chlorobenzene (B131634) at 150°C for one hour can achieve yields of up to 98% by removing the carboxylic acid byproduct through azeotropic distillation. unirioja.es

Derivation from Beta-Pinene Precursors

This compound is fundamentally derived from β-pinene, a major constituent of turpentine. foreverest.netcore.ac.uk One of the primary synthetic routes begins with the Prins reaction between β-pinene and paraformaldehyde to produce the intermediate, nopol. scielo.org.coforeverest.net This is then followed by acetylation. scielo.org.co The direct reaction of β-pinene with paraformaldehyde in the presence of acetic anhydride at 200°C has been shown to yield 60% this compound after five hours. unirioja.es

The synthesis of nopol from β-pinene can be achieved through several methods, including catalysis by zinc chloride, acid catalysis, or a hot-pressing method. foreverest.net The hot-pressing method, which involves high temperatures and pressures, is often preferred due to higher yields and fewer byproducts. foreverest.net

Deamination Pathways in Bicyclic Terpene Derivatives

Mechanistic studies have shown that this compound can be formed during the deamination of nopylamine hydrochloride in acetic acid. lookchem.com This reaction is part of a broader investigation into carbocation rearrangements within bicyclic terpene systems. The formation of this compound is one of several outcomes, which also include other acetoxylated and rearranged bicyclic compounds. lookchem.com The specific pathway and product distribution are significantly influenced by the nature of the leaving group, highlighting the intricate mechanistic details of these transformations. lookchem.com

Catalytic Approaches in this compound Production

Catalysis plays a crucial role in enhancing the efficiency and selectivity of this compound synthesis. Both homogeneous and heterogeneous catalytic systems have been explored.

Homogeneous Catalysis Paradigms

Homogeneous catalysts are present in the same phase as the reactants and are effective in promoting the esterification of nopol. libretexts.org Sulfuric acid is a commonly used homogeneous catalyst for the esterification of nopol with acetic acid. scielo.org.coalfa-chemistry.com Studies have investigated the kinetics of this reaction under various conditions. scielo.org.coudea.edu.co

In one study, the use of sulfuric acid as a catalyst for the esterification of nopol with acetic acid was examined at different temperatures, catalyst concentrations, and molar ratios of reactants. udea.edu.co The highest conversion of acetic acid, reaching 96%, was achieved at 80°C with a sulfuric acid concentration of 0.0275 M and a molar ratio of acetic acid to nopol of 1:3. scielo.org.coalfa-chemistry.com The activation energy for the forward reaction was determined to be 28.08 kJ/mol. udea.edu.co

Modern catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) have also been employed, demonstrating high efficiency with over 97% raw material conversion and yields exceeding 80% at temperatures of 80–82°C. vulcanchem.com The synthesis of this compound using acetic anhydride in the presence of triethylamine and DMAP in dichloromethane as a solvent at room temperature has been reported to give quantitative yields. unirioja.es Another homogeneous catalyst, p-toluenesulfonic acid (p-TSA), has been shown to achieve a nopol conversion of 99.7% with a selectivity of 45.6% for this compound. unirioja.es

Table 1: Homogeneous Catalysis in this compound Synthesis

Catalyst Reactants Solvent Temperature (°C) Yield/Conversion Reference
Sulfuric Acid Nopol, Acetic Acid Toluene 80 96% Acetic Acid Conversion scielo.org.coalfa-chemistry.com
4-dimethylaminopyridine (DMAP) Nopol, Acetic Anhydride - 80-82 >80% Yield, >97% Conversion vulcanchem.com
Triethylamine/DMAP Nopol, Acetic Anhydride Dichloromethane Room Temp. Quantitative Yield unirioja.es
p-Toluenesulfonic acid (p-TSA) Nopol, Acetic Acid Toluene - 99.7% Nopol Conversion unirioja.es
Ammonium cerium(IV) nitrate Nopol, Acetic Anhydride Dichloromethane 40-50 92% Yield unirioja.es

Exploration of Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and catalyst recycling. libretexts.org The esterification of nopol is a reversible reaction that produces water, necessitating the use of hydrothermally stable catalysts. unirioja.es

Several solid acid catalysts have been investigated for the synthesis of nopyl acetate. For instance, the ion-exchange resin Amberlyst-15 has been used, achieving 100% nopol conversion in the presence of toluene at various acetic acid to alcohol ratios. unirioja.es However, its selectivity towards the ester was found to be lower compared to some homogeneous catalysts. unirioja.es

Other research has focused on the development of novel heterogeneous catalysts. For example, Sn-SiO2, Sn-MCM-41, and Sn-SBA-15 have been synthesized and tested for the esterification of nopol with acetic anhydride. unirioja.es The Sn-SiO2 catalyst, in particular, showed promising activity, reaching 75% nopol conversion in 60 minutes. unirioja.es Additionally, tungstophosphoric heteropoly acid (H3PW12O40) and its acidic cesium salt (Cs2.5H0.5PW12O40) have been reported for the liquid-phase acetylation of nopol. unirioja.es

Table 2: Heterogeneous Catalysis in this compound Synthesis

Catalyst Reactants Solvent Temperature (°C) Yield/Conversion Reference
Amberlyst-15 Nopol, Acetic Acid Toluene - 100% Nopol Conversion unirioja.es
Sn-SiO2 Nopol, Acetic Anhydride - - 75% Nopol Conversion (60 min) unirioja.es
H3PW12O40 Nopol, Acetic Anhydride - - - unirioja.es
Cs2.5H0.5PW12O40 Nopol, Acetic Anhydride - - - unirioja.es

Optimization of Reaction Parameters and Catalyst Performance

The synthesis of this compound, primarily through the esterification of nopol, is significantly influenced by reaction parameters such as temperature, reactant molar ratio, and catalyst type and concentration. Research has focused on optimizing these conditions to maximize yield and conversion rates.

One of the principal methods studied is the direct esterification of nopol with acetic acid, often using a homogeneous catalyst like sulfuric acid. alfa-chemistry.comscielo.org.co Studies have systematically evaluated the impact of various parameters on the conversion of acetic acid. The reaction rate and equilibrium conversion increase with temperature. For instance, with a 1:1 molar ratio of acetic acid to nopol and a sulfuric acid concentration of 0.0275 M, equilibrium conversions of 63%, 68%, 71%, and 75% were achieved at temperatures of 50, 60, 70, and 80°C, respectively. scielo.org.coresearchgate.net

The molar ratio of the reactants is a critical factor. Increasing the excess of nopol relative to acetic acid shifts the reaction equilibrium towards the product, enhancing the conversion of acetic acid. The highest conversion rate of 96% was achieved at 80°C with a sulfuric acid concentration of 0.0275 M and a molar ratio of acetic acid to nopol of 1:3. alfa-chemistry.comscielo.org.co

Catalyst concentration also plays a complex role. While a higher catalyst concentration can increase the initial reaction rate, it may not always lead to a higher equilibrium conversion. It was observed that for the sulfuric acid catalyzed reaction at 80°C, an intermediate catalyst concentration of 0.0275 M resulted in a higher equilibrium conversion (76%) compared to a higher concentration of 0.0458 M (60%). scielo.org.co

Effect of Reaction Parameters on Acetic Acid Conversion in this compound Synthesis (Catalyst: H₂SO₄)
Temperature (°C)Acetic Acid:Nopol Molar RatioCatalyst Conc. (mol L⁻¹)Equilibrium Conversion (%)Source
501:10.027563 scielo.org.co
601:10.027568 scielo.org.co
701:10.027571 scielo.org.co
801:10.027576 scielo.org.co
1:30.027596 alfa-chemistry.comscielo.org.co
1:10.045860 scielo.org.co

Alternative acetylating agents and catalysts have also been explored. The acetylation of nopol with acetic anhydride is a common industrial method. vulcanchem.com Modern catalytic systems have shown improved efficiency over traditional ones. For example, using 4-dimethylaminopyridine as a catalyst at 80–82°C can achieve over 97% raw material conversion and a yield of over 80%, compared to traditional catalysts like p-toluenesulfonic acid. vulcanchem.com Another synthetic route involves the reaction of linalool (B1675412) with ketene (B1206846), using p-toluenesulphonic acid as a catalyst at 20°C, which resulted in a 73.5% conversion of linalool and an 86.5% yield of the acetate product. google.com

Performance of Different Catalysts in this compound Synthesis
ReactantsCatalystTemperatureYield/ConversionSource
Nopol + Acetic Anhydridep-Toluenesulfonic acid-Traditional method vulcanchem.com
Nopol + Acetic Anhydride4-dimethylaminopyridine80-82°C>80% yield, >97% conversion vulcanchem.com
Nopol + Acetic AcidSulfuric Acid80°CUp to 96% conversion alfa-chemistry.comscielo.org.co
Linalool + Ketenep-Toluenesulphonic acid20°C86.5% yield, 73.5% conversion google.com

Reaction Mechanism Elucidation in Synthetic Processes

The primary synthetic route to this compound is the esterification of nopol with an acetylating agent, which can proceed through different mechanisms depending on the reactants and catalysts involved.

When nopol (an alcohol) reacts with acetic acid in the presence of an acid catalyst such as sulfuric acid, the reaction follows the well-established Fischer-Speier esterification mechanism. scielo.org.co This reversible process involves several key steps:

Protonation of the Carbonyl Oxygen: The catalyst (H⁺) protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol oxygen of nopol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation: The final step is the deprotonation of the resulting product to regenerate the acid catalyst and yield the final ester, this compound.

If acetic anhydride is used as the acetylating agent, the mechanism is slightly different. vulcanchem.com Nopol's alcohol group performs a nucleophilic attack on one of the carbonyl carbons of the acetic anhydride molecule. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a stable carboxylate anion (acetate) as the leaving group, rather than water. This process is generally faster and more irreversible than esterification with acetic acid.

A less common synthesis involves the reaction of an alcohol with ketene. google.com In this case, the alcohol (linalool, an isomer of nopol's precursor) attacks the electrophilic central carbon of the ketene molecule. The subsequent proton transfer from the alcohol's hydroxyl group to the other carbon of the former C=C double bond yields the acetate ester directly.

Purity and By-product Profiles in Synthetic Processes

The purity of synthesized this compound is contingent on the completeness of the reaction, the side reactions that occur, and the purity of the starting materials. In the esterification of nopol with acetic acid, the reaction is a chemical equilibrium. scielo.org.co Consequently, the final crude product is not pure this compound but a mixture that includes unreacted starting materials (nopol and acetic acid) and the direct by-product, water. alfa-chemistry.comscielo.org.co

Side reactions involving the terpene structure of the nopol precursor can also lead to impurities. Linalool, an allylic tertiary alcohol and an isomer related to the nopol structure, is known to be unstable in the presence of acid catalysts. It can easily undergo side reactions such as isomerization, cyclization, and elimination, which generate a variety of by-products. patsnap.com For instance, in syntheses starting from linalool, the formation of isomeric esters like geranyl acetate is a potential issue, although specific conditions have been developed to avoid its formation. google.com

The purity of the nopol starting material itself is a critical factor. Nopol is typically synthesized from β-pinene. foreverest.net Different synthetic methods for nopol can introduce different impurities that may carry over into the final this compound product. For example, the ZnCl₂-catalyzed synthesis of nopol from β-pinene and trioxane (B8601419) is known to produce more by-products compared to the high-temperature, high-pressure (hot-pressing) method, which yields a purer nopol. foreverest.net The oxidation of related compounds like nobutol acetate can also produce by-products such as 4-(1-Methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanolacetate. vulcanchem.com Therefore, controlling the purity of the nopol precursor is essential for obtaining high-purity this compound.

Advanced Analytical Characterization in Lignyl Acetate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental in the analysis of Lignyl acetate (B1210297), a volatile compound often found in complex mixtures such as essential oils and synthetic reaction products. researchgate.net These separation techniques are crucial for isolating Lignyl acetate from other components for accurate quantification and further characterization.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is the premier technique for the separation and quantification of volatile compounds like this compound. The method relies on a carrier gas (mobile phase) to move the vaporized sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity.

In the analysis of this compound, various capillary columns can be employed. For general-purpose screening and quantification, a non-polar column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., ZB-5), is often used. researchgate.net For separating isomers or achieving different selectivity, a polar column, like those with a polyethylene (B3416737) glycol phase (e.g., DB-WAX), may be preferred. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. The purity of this compound is typically specified by percentage assay determined by GC. ventos.com Research on the synthesis of nopyl acetate has utilized GC to measure chemical equilibrium composition under various reaction conditions. researchgate.net

Table 1: Typical Gas Chromatography (GC) Parameters and Retention Data for this compound Analysis
ParameterDescription / ValueReference
Column TypeCapillary Column (e.g., Zebron ZB-5, 60 m x 0.25 mm, 0.25 µm film) researchgate.net
Carrier GasHelium or Hydrogen researchgate.net
Injection ModeSplit/Splitless researchgate.net
Oven ProgramTemperature-programmed ramp (e.g., 50°C to 240°C at 3°C/min) researchgate.net
DetectorFlame Ionization Detector (FID)
Kovats Retention Index (RI)Standard Non-Polar Column: ~1413 nih.gov
Standard Polar Column: ~1777 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation power of GC with the identification capabilities of mass spectrometry. perfumerflavorist.com As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for definitive identification.

GC-MS is essential for identifying this compound within complex natural extracts or synthetic product mixtures. google.comgoogle.com For instance, it has been used to identify this compound (as nopyl acetate) as a constituent in the essential oils of Lavandula stoechas. researchgate.net In synthetic chemistry, GC-MS is used to monitor reaction progress and identify byproducts in the esterification of nopol (B1679846) to nopyl acetate. researchgate.net The technique provides both qualitative (identification via spectral library matching) and quantitative data, making it an invaluable tool in fragrance research and quality control.

Table 2: Applications of GC-MS in this compound Research
Application AreaSpecific UseReference
Natural Product ChemistryIdentification and quantification in essential oils. researchgate.net
Synthetic ChemistryMonitoring reaction progress and confirming product identity in fragrance synthesis. researchgate.netgoogle.comgoogle.com
Quality ControlDetecting and identifying impurities in commercial this compound.
Fragrance FormulationAnalyzing the composition of fragrance mixtures containing this compound. google.comgoogle.com

Spectroscopic Investigations for Structural Elucidation and Purity Assessment

Spectroscopy provides profound insights into the molecular structure and purity of this compound. These methods probe the interactions of molecules with electromagnetic radiation, yielding data on the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound. nih.gov The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their relative numbers through integration. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For this compound, the spectra would confirm the presence of the bicyclic pinene-type framework, the ethyl acetate side chain, and the specific stereochemistry of the molecule. nih.govnih.gov

Table 3: Predicted ¹H and ¹³C NMR Data for this compound
Atom TypeDescriptionExpected Chemical Shift (ppm)
¹H NMRVinylic proton (on C=C)~5.3-5.5
Methylene protons of ethyl group (-O-CH₂-)~4.1-4.2
Methyl protons of acetate group (CH₃-C=O)~2.0
Gem-dimethyl protons on bicyclic ring~0.8 and ~1.3
¹³C NMRCarbonyl carbon (C=O)~171
Quaternary and vinylic carbons (C=C)~120 and ~144
Methylene carbon of ethyl group (-O-CH₂)~64

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common technique. The resulting mass spectrum displays a molecular ion (M⁺) peak, which confirms the molecular weight of the compound (~208.3 g/mol ). nih.gov Furthermore, the molecule fragments in a reproducible manner, creating a pattern of fragment ions that is characteristic of its structure.

The fragmentation pattern of this compound would be expected to show characteristic losses. A prominent fragment would likely correspond to the loss of acetic acid (60 Da) or the acetyl group (43 Da). Other fragments would arise from the cleavage of the bicyclic terpene core. This fragmentation data is crucial for confirming the structure, especially when analyzed as part of a GC-MS system. nih.govnist.gov

Table 4: Key Ions in the Electron Ionization Mass Spectrum of this compound
m/z ValueProposed Ion FragmentReference
208[M]⁺ (Molecular Ion) nist.gov
148[M - CH₃COOH]⁺ (Loss of acetic acid)
133[148 - CH₃]⁺ (Loss of a methyl group from the terpene fragment)
93Common terpene fragment [C₇H₉]⁺
43[CH₃CO]⁺ (Acetyl cation, often a base peak for acetates)

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound is available in spectral databases and shows characteristic absorption bands that confirm its structure. nist.gov The most prominent peak is the C=O stretching vibration of the ester group. Other key peaks include C-O stretches, C=C stretching of the alkene, and various C-H stretching and bending vibrations. nist.gov

Electronic spectroscopy (UV-Visible) is generally less informative for compounds like this compound that lack an extensive conjugated π-electron system. The primary absorption would be due to the isolated C=C double bond and the n→π* transition of the carbonyl group, both of which occur in the far-UV region and are not typically used for detailed structural analysis but can be employed for purity checks.

Table 5: Characteristic FT-IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~2950-2850C-H StretchAlkyl groups nist.gov
~1740C=O StretchEster nist.govredalyc.org
~1640C=C StretchAlkene nist.gov
~1230C-O StretchEster (acyl-oxygen) nist.govredalyc.org
~1030C-O StretchEster (alkyl-oxygen) nist.gov

Development and Validation of Analytical Protocols for this compound

The accurate and precise quantification of this compound in various matrices, such as essential oils, fragrance formulations, and reaction mixtures, is crucial for quality control, research, and ensuring product consistency. To achieve this, robust analytical protocols are developed and rigorously validated. The choice of analytical technique primarily depends on the sample matrix, the concentration of this compound, and the required sensitivity and selectivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques for the analysis of this compound and related compounds.

The development of an analytical protocol involves optimizing several parameters to ensure reliable separation and detection of this compound. This is followed by a comprehensive validation process to demonstrate that the method is suitable for its intended purpose. Validation is performed in accordance with internationally recognized guidelines, which typically assess parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) Based Protocols

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. A typical GC method involves the injection of the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

Method Development:

In the development of a GC method for this compound, several factors are optimized. The selection of the stationary phase is critical; non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), or more polar columns like those with a polyethylene glycol phase (e.g., DB-WAX), can be used depending on the complexity of the sample matrix and the presence of potential interferences. The temperature program of the GC oven is carefully controlled to ensure adequate separation of this compound from other components in the sample. The injector and detector temperatures are also optimized to ensure efficient vaporization and sensitive detection, respectively. A flame ionization detector (FID) is commonly used for the quantification of this compound due to its high sensitivity and wide linear range for organic compounds. For identification purposes, a mass spectrometer (MS) can be coupled with the GC (GC-MS), providing structural information based on the mass spectrum of the compound.

Validation Findings:

A developed GC-FID method for the quantification of volatile organic compounds, which can be adapted for this compound, would undergo a thorough validation process. The following tables present typical validation parameters that would be established for a this compound analytical protocol.

Table 1: Linearity and Range for this compound by GC-FID

ParameterValue
Concentration Range1 - 1000 µg/mL
Number of Points6
Regression Equationy = 1500x + 50
Correlation Coefficient (r²)> 0.999

This interactive table showcases the linear relationship between the concentration of this compound and the detector response, a critical parameter for accurate quantification.

Table 2: Precision and Accuracy for this compound by GC-FID

LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
Low QC (10 µg/mL)< 2.0< 3.098 - 102
Mid QC (100 µg/mL)< 1.5< 2.599 - 101
High QC (800 µg/mL)< 1.0< 2.099 - 101

This interactive table demonstrates the repeatability and trueness of the method across different concentrations and on different days, ensuring the reliability of the analytical results.

Table 3: Detection and Quantification Limits for this compound by GC-FID

ParameterValue
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

This interactive table indicates the lowest concentration of this compound that can be reliably detected and quantified by the method.

High-Performance Liquid Chromatography (HPLC) Based Protocols

While GC is well-suited for volatile compounds, HPLC offers an alternative for the analysis of this compound, particularly in non-volatile matrices or when derivatization is not desirable. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.

Method Development:

In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. For this compound analysis, the mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. ptfarm.pl The ratio of these solvents can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve the desired separation. ptfarm.pl A UV detector is commonly used, and the detection wavelength is set at a value where this compound exhibits sufficient absorbance, which is typically in the lower UV range (e.g., 210-220 nm), as the acetate ester chromophore has a weak absorbance at higher wavelengths. ptfarm.pl

Validation Findings:

Similar to GC methods, a developed HPLC protocol for this compound requires comprehensive validation. The following tables illustrate the expected validation data for a hypothetical validated HPLC-UV method for this compound, based on established methods for similar acetate-containing compounds. ptfarm.plresearchgate.net

Table 4: Linearity and Range for this compound by HPLC-UV

ParameterValue
Concentration Range5 - 200 µg/mL
Number of Points7
Regression Equationy = 5000x + 100
Correlation Coefficient (r²)> 0.999

This interactive table highlights the linear response of the HPLC-UV detector to varying concentrations of this compound.

Table 5: Precision and Accuracy for this compound by HPLC-UV

LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
Low QC (10 µg/mL)< 2.5< 3.597 - 103
Mid QC (100 µg/mL)< 2.0< 3.098 - 102
High QC (150 µg/mL)< 1.5< 2.598 - 102

This interactive table presents the precision and accuracy data, confirming the method's reliability for the quantitative analysis of this compound.

Table 6: Detection and Quantification Limits for this compound by HPLC-UV

ParameterValue
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL

This interactive table specifies the sensitivity of the HPLC-UV method for the detection and quantification of this compound.

Environmental and Biological Fate Studies of Acetate Esters

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physicochemical properties, which dictate its tendency to partition between air, water, and soil.

Modeling the environmental partitioning of a substance like Lignyl Acetate (B1210297) relies on key physicochemical parameters. Using Linalyl Acetate as a proxy, we can predict its environmental distribution. oecd.org The octanol-water partition coefficient (Log K_ow), a measure of a chemical's lipophilicity, is 3.9 for Linalyl Acetate. oecd.org This value suggests a moderate potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment.

The Henry's Law constant indicates the propensity of a substance to partition between air and water. For Linalyl Acetate, the calculated Henry's Law constant is 1.74 x 10⁻³ atm·m³/mol, suggesting that volatilization from water surfaces is an expected and important fate process. oecd.org Its vapor pressure of 0.111 mm Hg (or 0.61 Pa) at 25°C indicates that it will exist primarily as a vapor in the atmosphere. oecd.orgnih.gov Conversely, its low water solubility (reported as 30 mg/L and 499.8 mg/L at 25°C) limits its concentration in the aqueous phase. oecd.orgchemicalbook.com

Mackay level III modeling, a fugacity-based model, predicts that Linalyl Acetate will primarily partition to water, with over 95% of the substance expected in this compartment if released into a model environment. oecd.org When considering a sewage treatment plant, modeling suggests approximately 80% will be degraded, 11.4% will be released to water, 6.8% will adsorb to sludge, and 1.4% will be released to air. oecd.org

Interactive Data Table: Physicochemical Properties of Linalyl Acetate (Surrogate for Lignyl Acetate)

PropertyValueImplication for Environmental Partitioning
Log K_ow 3.9Moderate potential for bioaccumulation and adsorption to soil/sediment.
Vapor Pressure 0.111 mm Hg @ 25°CExists primarily as a vapor in the atmosphere.
Henry's Law Constant 1.74E-03 atm·m³/molVolatilization from water surfaces is an important fate process.
Water Solubility 30 mg/L @ 25°CLimited concentration in the aqueous phase.

Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form an alcohol and a carboxylic acid. This process is a critical degradation pathway in aqueous environments. For Linalyl Acetate, studies show it hydrolyzes rapidly. In one study, it disappeared from the test medium within 2.4 hours at 50°C across a pH range of 4, 7, and 9. oecd.org This suggests a hydrolysis half-life of less than 24 hours at an environmentally relevant temperature of 20°C. oecd.org The products of this hydrolysis are Linalool (B1675412) and Acetic Acid. oecd.org Given its structure as an acetate ester, this compound is also expected to undergo hydrolysis in environmental compartments, breaking down into Acetic Acid and its corresponding alcohol.

Biodegradation Pathways and Microbial Interactions

Biodegradation is a key process that determines the ultimate fate and persistence of organic compounds in the environment. It is mediated by microorganisms that utilize these compounds as a source of carbon and energy.

The primary enzymatic mechanism for the degradation of acetate esters is hydrolysis catalyzed by esterases, a class of hydrolase enzymes. These enzymes cleave the ester bond (R-COO-R') by introducing a water molecule, resulting in the formation of a carboxylic acid (R-COOH) and an alcohol (R'-OH). This initial step is crucial as it often transforms a more complex, lipophilic molecule into smaller, more water-soluble compounds that can be more readily assimilated and further metabolized by microbial cells through central metabolic pathways. For this compound, this enzymatic hydrolysis would yield Acetic Acid and the corresponding lignin-derived alcohol. Studies on similar compounds like Linalyl Acetate show that it is readily biodegradable, with 75% of the theoretical biochemical oxygen demand (BOD) reached in 4 weeks in a MITI test, indicating that biodegradation is a significant environmental fate process. nih.gov

Identifying the intermediate compounds, or metabolites, formed during biodegradation is essential for understanding the complete degradation pathway. While specific metabolite data for this compound is not available, studies on the biodegradation of Linalyl Acetate by the bacterium Pseudomonas incognita provide a relevant model.

In this biotransformation process, P. incognita was found to metabolize Linalyl Acetate into several products. The degradation pathway can proceed with the acetoxy group intact, leading to the formation of metabolites such as Linalool, Linalool-8-carboxylic acid, and Δ-4-acetoxy-4-methyl hexenoic acid. nih.gov The crude cell-free extract from these cells contained enzyme systems, including NAD-linked alcohol and aldehyde dehydrogenases, responsible for these transformations. nih.gov This demonstrates that microbial degradation of acetate esters can involve a series of oxidative steps following the initial hydrolysis or, in some cases, modifications to the alcohol moiety while the ester group remains intact. nih.gov

Ecological Impact Assessment Methodologies

Assessing the ecological impact of chemical compounds like acetate esters involves a structured, scientific approach known as Ecological Risk Assessment (ERA). rmpcecologia.comresearchgate.net This framework is used by regulatory bodies to evaluate the potential for adverse ecological effects resulting from exposure to a stressor. rmpcecologia.comepa.gov The process generally consists of three main phases:

Problem Formulation: This initial phase defines the scope of the assessment. It involves identifying the chemical stressor (e.g., this compound), its properties, its potential pathways into the environment, and the ecosystems and organisms (receptors) that might be exposed. A conceptual model is developed to illustrate the relationships between the stressor, exposure pathways, and potential ecological effects (assessment endpoints). researchgate.net

Analysis Phase: This phase involves two key components:

Exposure Characterization: This step quantifies the contact between the stressor and the ecological receptors. It involves measuring or modeling the concentration of the chemical in relevant environmental compartments (air, water, soil). The result is often expressed as a Predicted Environmental Concentration (PEC). researchgate.net

Ecological Effects Characterization (Hazard Assessment): This component evaluates the potential for the stressor to cause adverse effects on organisms. It relies on ecotoxicity data from laboratory studies on representative species (e.g., fish, invertebrates like Daphnia, algae). Endpoints such as the LC₅₀ (lethal concentration for 50% of a population) and EC₅₀ (effective concentration for 50% of a population) are determined. From this data, a Predicted No-Effect Concentration (PNEC) is derived, which is the concentration below which adverse effects are unlikely to occur. researchgate.net For Linalyl Acetate, ecotoxicity data indicates it is toxic to aquatic organisms, with a 96-hour LC₅₀ in fish of 11 mg/L and a 48-hour EC₅₀ for Daphnia of 6.2 mg/L. oecd.org

Risk Characterization: In the final phase, the results of the exposure and effects analyses are integrated to estimate the likelihood of adverse ecological effects. This is often done by calculating a risk quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC). mdpi.com An RQ value greater than 1 suggests a potential for ecological risk, which may trigger a need for more in-depth assessment or risk management measures. researchgate.net This framework allows for a systematic evaluation of the potential environmental impact of fragrance ingredients and other chemicals. researchgate.net

Interactive Data Table: Ecotoxicity of Linalyl Acetate

SpeciesEndpointValueExposure Duration
FishLC₅₀11 mg/L96 hours
Daphnia magnaEC₅₀6.2 mg/L48 hours

Computational Chemistry and Theoretical Modeling of Lignyl Acetate

Quantum Chemical Approaches

Quantum chemical methods are employed to solve the fundamental equations of quantum mechanics for a specific molecule, yielding profound insights into its electronic structure, energetic properties, and inherent reactivity.

Density Functional Theory (DFT) stands as a prominent quantum chemical method for probing the electronic structure of molecules. Its application has been crucial in studying the thermal decomposition of key flavor and fragrance compounds, including linalyl acetate (B1210297). A significant reaction mechanism analyzed for acetate esters is the pyrolytic syn-elimination. DFT calculations, specifically at the B3LYP/6-31G* level of theory, have been utilized to ascertain the activation enthalpies for this process. For the pyrolytic elimination of linalyl acetate, the calculated activation enthalpy is approximately 40 kcal/mol nih.gov. This considerable activation energy suggests that this decomposition pathway is improbable under the standard conditions of extraction or gas chromatography (GC) analysis, pointing to a notable degree of thermal stability nih.gov. In comparison, other decomposition routes like retro-aldol and retro-carbonyl-ene reactions for different fragrance molecules were determined to have lower activation enthalpies around 30 kcal/mol, rendering them more plausible at higher temperatures nih.gov.

DFT also proves invaluable for mapping out reaction pathways in chemical synthesis. For example, studies on the synthesis of vinyl acetate have leveraged DFT to comprehend the influence of co-reagents and catalyst surfaces, build reaction networks, and compute the adsorption energies of pivotal species researchgate.net. Similar computational strategies could be adapted to model the enzymatic or chemical synthesis of linalyl acetate to refine and optimize reaction conditions.

Reaction TypeExample Compound(s)Activation Enthalpy (kcal/mol)Implication
Pyrolytic syn-eliminationLinalyl acetate, Bornyl acetate~40Unlikely during GC analysis nih.gov
Retro-carbonyl-eneIsopulegol, Lavandulol~30May occur at elevated temperatures nih.gov
Retro-aldolGlucose, msrjournal.com-Gingerol~30May occur at elevated temperatures nih.gov

Table 1: Calculated Activation Enthalpies for Thermal Decomposition Reactions using DFT. This table summarizes the activation enthalpies for different thermal decomposition reactions as determined by Density Functional Theory, highlighting the relative stability of linalyl acetate under certain conditions.

Molecular orbital (MO) theory provides a description of the wave-like behavior of electrons within molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance for comprehending a molecule's reactivity and electronic characteristics.

For aliphatic esters such as linalyl acetate, the electronic configuration is largely dictated by the acetate functional group. The HOMO is typically localized on the carbonyl oxygen and carbon atoms ucsb.edu. Conversely, the LUMO is predominantly localized on the carbonyl carbon ucsb.edu. This localization renders the carbonyl carbon the principal electrophilic site, making it prone to attack by nucleophiles. The spatial distribution of these frontier orbitals dictates the molecule's reactivity in chemical transformations.

Molecular Dynamics and Simulation Techniques

Molecular dynamics (MD) simulations offer a computational microscope to observe the physical motions of atoms and molecules over time, providing a granular view of their dynamic behavior and interactions.

Linalyl acetate is a conformationally flexible molecule possessing numerous rotatable bonds, which permits it to adopt a vast array of spatial arrangements. MD simulations can be utilized to chart the potential energy surface of the molecule and pinpoint stable, low-energy conformations. These simulations model both the interactions within the molecule (intramolecular forces) and its interactions with neighboring molecules (intermolecular forces), such as solvents or other components in a fragrance mixture.

Although specific MD studies focusing on the conformational analysis of isolated linalyl acetate are not extensively detailed in the provided search results, the methodologies are well-established. Simulations of analogous systems, for instance, choline acetate, have been employed to investigate intermolecular forces, with a particular focus on hydrogen bonding nih.gov. For linalyl acetate, which does not have strong hydrogen bond donors, the prevailing intermolecular interactions are van der Waals forces and dipole-dipole interactions arising from the polar acetate group. A thorough understanding of its conformational preferences and intermolecular interactions is vital for predicting its physical properties, including viscosity and miscibility, as well as its binding affinity with biological targets like olfactory receptors.

Theoretical models are capable of predicting thermodynamic properties and simulating the kinetics of chemical reactions that involve linalyl acetate. A thermodynamic investigation into the synthesis of linalyl acetate from linalool (B1675412) through transesterification with ethyl acetate in supercritical CO2 has been performed researchgate.net. This research entailed the calculation of the reaction's equilibrium compositions, taking into account the system's non-ideal behavior by using the Stryjek-Vera Peng-Robinson Equation of State researchgate.net. Key thermodynamic data, such as the enthalpy of vaporization, are also accessible through databases like the NIST Chemistry WebBook, which reports a value of 57.8 kJ/mol at 296 K nist.gov.

Kinetic modeling is fundamental to understanding reaction rates and optimizing synthetic procedures. For the enzymatic synthesis of related esters like pentyl acetate and geranyl acetate, kinetic models predicated on the Ping-Pong Bi-Bi mechanism have been effectively implemented mdpi.comresearchgate.netulpgc.es. These models correlate experimental data on reactant concentrations over time to derive essential kinetic parameters mdpi.comresearchgate.net. For example, in the synthesis of pentyl acetate, a modified Ping-Pong model that incorporated the effect of enzyme denaturation by the acid substrate was demonstrated to accurately describe the reaction kinetics mdpi.com. It is plausible that similar modeling strategies could be applied to the synthesis of linalyl acetate to gain insights into enzyme kinetics and enhance production efficiency.

ParameterProcessValueSource
Activation Enthalpy (Ea)Pyrolytic elimination~40 kcal/molDFT Calculation nih.gov
Enthalpy of Vaporization (ΔvapH)Vaporization57.8 kJ/mol at 296 KNIST WebBook nist.gov
Kinetic ModelEnzymatic EsterificationPing-Pong Bi-BiGeneral model for similar esters mdpi.comresearchgate.net
Thermodynamic ModelTransesterification SynthesisStryjek-Vera Peng-Robinson EoSStudy in Supercritical CO2 researchgate.net

Table 2: Thermodynamic and Kinetic Parameters for Linalyl Acetate and Related Processes. This table presents key thermodynamic and kinetic data for linalyl acetate, derived from both computational studies and experimental databases, which are crucial for understanding its stability and reactivity.

Prediction of Structure-Reactivity Relationships

Computational modeling plays a pivotal role in forging links between a molecule's structure and its reactivity or biological function.

For linalyl acetate, a significant structure-property relationship that has been examined is its odor. Research has delved into how chemical alterations to the linalyl acetate framework impact its perceived fragrance and odor threshold nih.govnih.gov. For example, the introduction of an oxygen-containing functional group at the C-8 position to create derivatives such as 8-oxolinalyl acetate or 8-carboxylinalyl acetate results in a marked change to the aroma profile nih.govnih.gov. While 8-oxolinalyl acetate maintains odor characteristics akin to linalool, 8-carboxylinalyl acetate presents divergent properties described as fatty and musty nih.gov. These findings establish a definitive connection between particular structural attributes (the functional group at C-8) and a biological outcome (interaction with olfactory receptors).

From a chemical reactivity standpoint, the electronic structure analysis (detailed in Section 5.1.2) offers a direct bridge between structure and reactivity. The localization of the LUMO on the carbonyl carbon is a strong predictor of its vulnerability to nucleophilic attack, a cornerstone of ester chemistry (e.g., hydrolysis). Computational models can quantify this relationship by calculating various reactivity descriptors, which can then be used to forecast how structural changes will affect the molecule's chemical stability and reaction kinetics nih.gov.

Computational Approaches in Process Optimization

Computational chemistry and theoretical modeling are powerful tools for optimizing the industrial production of lignyl acetate. These approaches provide deep insights into reaction mechanisms, kinetics, and transport phenomena, enabling the design of more efficient and sustainable processes. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for similar esterification reactions. This section outlines the key computational approaches that are instrumental in the process optimization of this compound synthesis.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound synthesis, DFT calculations can elucidate the reaction mechanism at an atomic level. nih.govnih.gov This understanding is crucial for selecting optimal catalysts and reaction conditions.

Key applications of DFT in optimizing this compound synthesis would include:

Reaction Pathway Analysis: DFT can be used to map the potential energy surface of the esterification reaction between lignol and an acetylating agent. This helps in identifying the most favorable reaction pathway and the structures of transition states and intermediates. nih.gov

Catalyst Screening: The interaction between a potential catalyst (e.g., an acid catalyst or a lipase) and the reactants can be modeled to predict catalytic activity. By calculating the activation energies for catalyzed versus uncatalyzed reactions, researchers can screen for the most effective catalysts.

Spectroscopic Analysis: DFT can predict spectroscopic properties, such as vibrational frequencies, which can aid in the experimental characterization of reactants, products, and intermediates.

Illustrative DFT Calculation Results for a Generic Esterification Reaction

ParameterValue (kcal/mol)Significance for this compound Synthesis
Activation Energy (Uncatalyzed) 35High energy barrier indicates a slow reaction without a catalyst.
Activation Energy (Acid-Catalyzed) 15A lower energy barrier suggests significant rate enhancement with an acid catalyst.
Reaction Enthalpy -5The negative value indicates an exothermic reaction, which has implications for heat management in the reactor.

Kinetic Modeling for Reaction Rate Optimization

Kinetic modeling is essential for understanding how different process parameters affect the rate of this compound formation. These models are often developed based on experimental data and can be used to simulate reactor performance under various conditions. For enzyme-catalyzed reactions, such as those using lipase, kinetic models like the Ping-Pong Bi-Bi mechanism are commonly employed to describe the reaction rates. researchgate.netnih.gov

A typical kinetic model for the synthesis of this compound would consider:

Concentration of Reactants: The rate of reaction is dependent on the concentrations of lignol and the acetylating agent.

Temperature: The Arrhenius equation is often incorporated to model the effect of temperature on the reaction rate constant.

Inhibition Effects: High concentrations of substrates or products can sometimes inhibit the catalyst, and kinetic models can account for these effects. nih.gov

Illustrative Kinetic Model Parameters for Lipase-Catalyzed this compound Synthesis

ParameterSymbolIllustrative ValueUnit
Maximum Reaction Velocity Vmax1.2mmol/(L·min)
Michaelis Constant (Lignol) KmL0.5mol/L
Michaelis Constant (Acetylating Agent) KmA0.8mol/L
Inhibition Constant (Lignol) KiL1.5mol/L

Computational Fluid Dynamics (CFD) for Reactor Design and Scale-Up

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. researchgate.netaiche.org In the production of this compound, CFD simulations are invaluable for designing and scaling up reactors to ensure optimal mixing, heat transfer, and mass transfer. fossee.inresearchgate.netscispace.com

CFD modeling can be applied to:

Mixing Efficiency: In a stirred tank reactor, CFD can simulate the flow patterns generated by different impeller designs and speeds to ensure that the reactants and catalyst are well-mixed. aiche.org

Heat Transfer: Esterification reactions are often exothermic, and CFD can model the temperature distribution within the reactor to design effective cooling systems and avoid hotspots that could lead to side reactions or catalyst degradation.

Mass Transfer: In multiphase reaction systems (e.g., with a solid catalyst or an immiscible liquid), CFD can predict mass transfer rates between phases, which can be a rate-limiting step.

Scale-Up: CFD simulations can be used to predict the performance of a large-scale industrial reactor based on data from a laboratory-scale model, reducing the risks associated with scaling up the process.

Illustrative CFD Simulation Outputs for a Stirred Tank Reactor for this compound Production

ParameterSimulation ResultImplication for Process Optimization
Average Velocity Magnitude 0.5 m/sIndicates the degree of mixing in the reactor.
Maximum Temperature 350 KHelps in identifying potential hotspots that could affect product quality.
Volume-Averaged Turbulent Kinetic Energy 0.02 m²/s²A measure of the intensity of turbulence, which influences mixing and mass transfer.

By integrating these computational approaches, a comprehensive in-silico model of the this compound production process can be developed. This model can then be used to perform virtual experiments to identify the optimal process conditions, leading to increased yield, reduced costs, and a more sustainable manufacturing process.

Process Engineering and Industrial Research Applications

Optimization of Industrial Production Processes for Lignyl Acetate (B1210297)

The industrial production of lignyl acetate, like other acetate esters used in the fragrance and chemical industries, is subject to continuous optimization to enhance efficiency, reduce costs, and improve product purity. Research focuses on key unit operations, primarily the reaction and subsequent separation steps.

The synthesis of acetate esters is typically an equilibrium-limited reaction, which presents specific challenges for reactor design and scale-up. While specific literature on this compound reactor design is scarce, principles from similar esterification processes, such as those for isoamyl acetate and methyl acetate, provide a strong framework for potential optimization strategies.

A common approach for overcoming equilibrium limitations is reactive distillation (RD). icm.edu.pl In an RD system, the reaction and separation occur simultaneously in a single unit. As the this compound is formed, by-products (like water) are continuously removed, which shifts the reaction equilibrium towards the product side, leading to higher conversion rates than in conventional batch reactors. icm.edu.pl For instance, in the production of isoamyl acetate, reactive distillation achieved a 69.5% conversion of acetic acid compared to 18.2% in a conventional batch reactor. icm.edu.pl This integration of reaction and separation can also lead to significant energy savings and lower capital costs. icm.edu.pl

Alternative reactor designs include the plug-flow reactor (PFR), which can offer reduced equipment costs compared to a Continuously-Stirred Tank Reactor (CSTR) for similar production rates. blogspot.com For the synthesis of methyl acetate, a PFR was designed to achieve a 67.5% conversion. blogspot.com Another innovative approach involves pervaporation membrane reactors (PVMRs), which use a permeable membrane to continuously remove water from the reaction mixture, thereby driving the reaction forward and potentially achieving even higher conversions than reactive distillation. blogspot.com

The scale-up of these processes requires careful consideration of several factors. Assumptions made at the laboratory scale, such as negligible pressure drop or constant catalyst activity, may not hold true in a large-scale industrial reactor. ukdiss.com Therefore, pilot-scale studies are crucial to validate models and ensure stable operation. Dynamic modeling and simulation using software like Aspen Plus are essential tools for evaluating the process sensitivity to disturbances in parameters such as feed flow rate and temperature, which is critical for ensuring the stability of the entire process upon scale-up. icm.edu.pl

Table 1: Comparison of Reactor Technologies for Acetate Ester Production

Reactor Type Principle of Operation Advantages Key Scale-Up Challenges
Batch Reactor Reactants are charged into a vessel and the reaction proceeds for a set time. Simple design and operation, flexible for multiple products. Lower conversion for equilibrium-limited reactions, significant downtime between batches.
Reactive Distillation (RD) Combines chemical reaction and product separation in a single column. icm.edu.pl Higher conversion, lower energy consumption, reduced capital cost. icm.edu.pl Complex design and control, sensitive to fluctuations in process parameters. icm.edu.pl
Plug-Flow Reactor (PFR) Reactants flow continuously through a tube, reacting as they travel. High conversion per unit volume, continuous operation, lower equipment cost than CSTR. blogspot.com Temperature control can be difficult, potential for significant pressure drop at scale. ukdiss.com

| Pervaporation Membrane Reactor (PVMR) | A reactor integrated with a membrane that selectively removes a by-product (e.g., water). blogspot.com | Potentially higher conversion than RD due to efficient by-product removal. blogspot.com | Membrane fouling and lifetime, cost of membranes, correlation of conversion to transport rates. blogspot.com |

This table is generated based on principles discussed for similar acetate esters.

Achieving the high purity required for fragrance applications necessitates sophisticated separation and purification technologies. The presence of unreacted starting materials, catalysts, and by-products, which can form azeotropes with the desired ester, complicates the purification process. researchgate.net

A variety of techniques can be employed for the purification of acetate esters:

Distillation: This is a primary method, but the formation of azeotropes often requires modified approaches. Extractive distillation, where a solvent is added to alter the relative volatilities of the components, is a common strategy to break azeotropes. researchgate.net

Chromatography: High-Performance Liquid Chromatography (HPLC) is an effective analytical method for separating this compound and can be scaled up for preparative separation to isolate impurities. sielc.com A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724) and water can be used for analysis. sielc.com Gas-liquid partition chromatography is another technique used to determine the interactions between solutes like acetate esters and a stationary liquid phase, which is fundamental to chromatographic separation. acs.org

Salting-Out Extraction: This technique involves adding a salt to the aqueous phase of a liquid-liquid extraction system. researchgate.net The salt increases the activity coefficient of the organic components, reducing their solubility in the aqueous phase and enhancing the separation of the ester. researchgate.net This method can be highly effective in reducing water and alcohol content in the final ester product, thus minimizing energy consumption compared to multi-step distillation. researchgate.net

Adsorption: Using hydrophobic resins or other adsorbent materials can selectively remove impurities or separate the target ester from a mixture. researchgate.net The efficiency of this process depends on the binding capacity of the adsorbent and the kinetics of adsorption and elution. researchgate.net

Innovation in Fragrance Composition Research

This compound is a valuable component in fragrance compositions due to its unique olfactory profile. foreverest.net Research in this area focuses on creating novel scent experiences and ensuring the fragrance's stability and longevity in various consumer products.

This compound, also known as nopyl acetate, possesses a characteristic sweet, woody scent. foreverest.net It is described as having less sweetness and fruitiness but more woody character compared to the closely related linalyl acetate. foreverest.net The odor of linalyl acetate is described as floral, sweet, citric, and sometimes minty. nih.gov This profile makes this compound a versatile ingredient in perfumery.

Formulation strategies often involve blending this compound with other fragrance ingredients to achieve a complex and harmonious scent. It pairs particularly well with:

Lavender

Jasmine

Fougère accords

Citrus notes (e.g., bergamot)

Orange blossom foreverest.net

Its woody character can provide a robust base or a sophisticated heart note in a composition. Furthermore, this compound can act as an effective masking agent, concealing undesirable chemical odors from other components in a product formulation, such as in personal care products. foreverest.net The synergy between this compound and other compounds is key; for example, while linalool (B1675412) is a potent odorant on its own, its derivative 8-oxolinalyl acetate has very similar odor properties and high potency, demonstrating how related structures can be used to achieve specific nuances in a fragrance. nih.gov

Once formulated into a final product, such as a cosmetic, deodorant, or household cleaner, the fragrance's stability must be ensured for the product's entire shelf life. researchgate.net Application-specific stability studies are conducted to evaluate how the quality of the fragrance, and therefore the product, changes over time under various storage conditions. ich.org

These studies expose the final product to a range of environmental factors to simulate real-world conditions. According to international guidelines, such as those from the ICH, stability testing should assess attributes susceptible to change, including physical, chemical, and microbiological characteristics. ich.orgeuropa.eu

A typical stability study protocol for a product containing this compound would involve:

Storage Conditions: Samples are stored under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH). europa.eu

Testing Intervals: Samples are tested at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies).

Attributes Tested: The study would monitor for any "significant change," which is defined as a failure to meet the product's specification. ich.org This includes changes in color, odor, pH, viscosity, and the concentration of this compound and any known degradation products. Validated stability-indicating analytical procedures must be used for this testing. europa.eu

In-Use Stability: For multi-dose containers, an "in-use" stability study may be performed to simulate consumer use, ensuring the product remains stable after the packaging is first opened. europa.eu

The results of these studies determine the product's shelf life and recommended storage conditions, which are then stated on the product label. europa.eu

Development of Sustainable Chemical Synthesis Practices

In line with the principles of green chemistry, there is a growing focus on developing more sustainable methods for synthesizing chemicals like this compound. This involves using renewable feedstocks, minimizing waste, and employing environmentally benign processes. mdpi.com

One of the primary routes to nopyl acetate (this compound) starts from β-pinene. foreverest.net β-Pinene can be sourced from natural feedstocks, making it a renewable starting material. The synthesis involves a reaction between β-pinene and paraformaldehyde, often using a hot-pressing method, which is preferred due to higher yields and fewer by-products compared to older, acid-catalyzed methods. foreverest.net The resulting nopol (B1679846) is then esterified with acetic acid or acetic anhydride (B1165640) to produce nopyl acetate. foreverest.net

Innovations in sustainable chemistry offer further opportunities to green the synthesis of acetate esters:

Renewable Reagents and Solvents: Research has explored replacing traditional solvents with greener alternatives. For example, studies on cellulose (B213188) acetate production have investigated using ethyl lactate, a biodegradable solvent, in place of acetic acid. researchgate.net

Electrochemical Synthesis: Chemists at the National University of Singapore have developed a method for the electrosynthesis of acetate esters from carbon monoxide and water using a copper catalyst. nus.edu.sg This process uses renewable electricity and feedstocks, representing a significant departure from traditional methods that rely on fossil resources and generate more waste. nus.edu.sg

Catalysis: The use of solid superacids or enzymatic catalysts instead of traditional liquid acids like sulfuric acid can simplify catalyst recovery and reduce corrosive waste streams. foreverest.net

Process Optimization Software: Advanced retrosynthesis software can be used to design more sustainable synthetic pathways from the ground up. synthiaonline.com By setting parameters to avoid hazardous reagents, reduce the number of steps, and maximize atom economy, chemists can identify greener routes before even entering the lab, significantly reducing material costs and environmental impact. synthiaonline.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound (Nopyl acetate)
Isoamyl acetate
Methyl acetate
Linalyl acetate
Water
Acetic acid
Acetonitrile
Linalool
8-oxolinalyl acetate
β-Pinene
Paraformaldehyde
Nopol
Acetic anhydride
Ethyl lactate
Carbon monoxide
Copper
Sulfuric acid
Ethanol
Paratoluene Sulfonic Acid (PTSA)
Acetaldehyde
Aluminium
Aluminium chloride
Zinc chloride
Oxygen
Vanillin
8-hydroxylinalool
8-carboxylinalool
p-coumaryl alcohol
coniferyl alcohol
sinapyl alcohol
4-hydroxybenzaldehyde
vanillic acid
syringaldehyde
syringic acid
Myrcene
Neryl chloride
Nerol
Geraniol
Geranyl chloride
Geranyl acetone
Homoperillaldehyde
Homoperillyl alcohol
Homoperillyl acetate
Pinaverium bromide
1,3,5-trioxane
Polyoxymethylene (POM)
ZnCl2
Formic acid
Formaldehyde
Ethyl acetate
Propyl acetate
Butyl acetate
Ethenone
Methanol
Cellulose acetate
N,N,N-trimethyl chitosan (B1678972) chloroacetate (B1199739) (TMCSC)
N,N,N-trimethyl chitosan dichloroacetate (B87207) (TMCSDC)
N,N,N-trimethyl chitosan trichloroacetate (B1195264) (TMCSTC)
Perylene bisimide (PBI)
l-malic acid
PBI-poly(α,β-malic acid) (PBI–PMA)
Chitosan-g-poly(methyl methacrylate) (CS-g-PMMA)
N-acetyl cysteine (NAC)
Tripolyphosphate
Polylactic acid/tea polyphenol (PLA/TP)
Hyaluronic acid
Chondroitin sulfate
1-vinyl-3-butyl imidazole (B134444) chloride (VBIM)
Polyamide 6 (PA6)
Acetophenone
1-phenylethanol
Nitrogen
HNS (Hexanitrostilbene)
Calcium

Emerging Research Directions and Future Challenges for Lignyl Acetate

Advancements in Green Chemistry and Sustainable Synthesis

The industrial production of fragrance compounds is increasingly under scrutiny for its environmental footprint. For lignyl acetate (B1210297), which can be synthesized through the esterification of nopol (B1679846) with acetic acid, there is a clear need for greener and more sustainable synthetic routes. alfa-chemistry.com

Current research highlights include the use of heterogeneous catalysts to improve reaction efficiency and reduce waste. For instance, studies have explored the esterification of nopol using sulfuric acid as a homogeneous catalyst, achieving high conversion rates. alfa-chemistry.com However, the focus of green chemistry is to move away from such corrosive and difficult-to-recover catalysts.

Future research in the sustainable synthesis of lignyl acetate could focus on:

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification reactions is a well-established green alternative to chemical catalysts. Research in this area for this compound is currently limited but represents a significant opportunity.

Solvent-Free Reactions: Developing solvent-free or green solvent (e.g., ionic liquids or deep eutectic solvents) based synthesis processes would significantly reduce the environmental impact. rsc.orgchemrxiv.org

Renewable Feedstocks: While β-pinene, a precursor to nopol, is a naturally derived raw material, exploring pathways from other renewable biomass sources could further enhance the sustainability profile of this compound. alfa-chemistry.com

Table 1: Comparison of Catalytic Methods for this compound Synthesis

Catalyst Type Advantages Disadvantages Research Status for this compound
Homogeneous Acid High reaction rates Corrosive, difficult to separate, waste generation Investigated (e.g., Sulfuric Acid) alfa-chemistry.com
Heterogeneous Solid Acid Reusable, less corrosive Potentially lower activity, catalyst deactivation Limited public research available

| Biocatalysts (Enzymes) | Mild reaction conditions, high selectivity, biodegradable | Higher cost, potential for denaturation | Largely unexplored |

Interdisciplinary Approaches in Chemical Biology and Environmental Science

The interaction of this compound with biological systems and its fate in the environment are critical areas of research that remain underexplored.

In chemical biology , research could be directed towards understanding the olfactory receptor interactions of this compound to potentially design novel fragrance profiles. While its primary use is as a low-cost alternative to linalyl acetate for its sweet, fruity, and woody odor, a deeper understanding of its structure-activity relationship could lead to more refined applications. alfa-chemistry.comchemicalbook.com There is little to no specific research available on the broader biological activities of this compound, unlike linalyl acetate which has been investigated for various pharmacological effects. nih.gov

From an environmental science perspective, the key challenges are to understand its biodegradability, potential for bioaccumulation, and ecotoxicity. This compound is reported to be used in various household products, which implies its potential release into aquatic environments. whatsinproducts.com While some data on related compounds like linalyl acetate exists, specific studies on this compound's environmental fate and effects are not widely published. oecd.org Future research should aim to fill these knowledge gaps to ensure its safe use.

Refinement of Analytical and Computational Tools

Advancements in analytical and computational chemistry can provide deeper insights into the properties and behavior of this compound.

Analytical techniques are crucial for quality control in its production and for studying its environmental presence.

Gas Chromatography (GC): This is a standard method for analyzing the purity of this compound and its presence in complex mixtures like essential oils or consumer products. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC): While less common for volatile fragrance compounds, HPLC can be used for non-volatile impurities or in studies of its degradation products. researchgate.net

Computational tools offer a predictive approach to understanding the properties of this compound.

Quantum Chemical Calculations (e.g., DFT): These methods can be used to predict spectroscopic properties, reaction mechanisms, and olfactory receptor binding affinities, guiding experimental work. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the environmental fate and toxicological properties of this compound, reducing the need for extensive experimental testing.

Table 2: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₂₀O₂ alfa-chemistry.comnih.gov
Molecular Weight 208.30 g/mol alfa-chemistry.comnih.gov
Hydrogen Bond Donor Count 0 alfa-chemistry.com
Hydrogen Bond Acceptor Count 2 alfa-chemistry.com
Rotatable Bond Count 4 alfa-chemistry.com

| Topological Polar Surface Area | 26.3 Ų | alfa-chemistry.com |

These computational predictions can be refined with experimental data to build more accurate models for assessing the safety and environmental impact of this compound.

Unexplored Applications in Material Science or Biotechnology

The current application of this compound is almost exclusively in the fragrance industry. alfa-chemistry.comchemicalbook.com However, its chemical structure, a bicyclic monoterpene ester, suggests potential for its use in other fields, though specific research is lacking.

In material science , monomers derived from renewable resources are gaining interest for the synthesis of bio-based polymers. chemrxiv.orgaprcomposites.com.au The bicyclic structure of this compound could potentially be functionalized and polymerized to create novel materials with unique thermal or mechanical properties. For example, cellulose (B213188) acetate, a well-known bioplastic, demonstrates the versatility of acetate esters in material applications. wikipedia.orgmazzucchelli1849.it While this is speculative for this compound, it represents a completely unexplored research avenue.

In biotechnology , there is a vast, unexplored potential. While some terpenes and their derivatives exhibit interesting biological activities, such as antimicrobial or insect-repellent properties, there is a significant lack of published research on this compound in this context. ontosight.aiebi.ac.uk For instance, research could investigate its potential as:

An antimicrobial agent for food packaging or surface disinfection.

An insect repellent, a property seen in related compounds. ontosight.ai

A precursor for the biotechnological synthesis of other valuable molecules.

The primary challenge in these areas is the foundational lack of research. Significant investment in basic screening and exploratory studies would be required to uncover any potential applications of this compound beyond its current use as a fragrance ingredient.

Q & A

Q. How can researchers verify the structural identity and purity of Lignyl acetate in synthetic or natural samples?

Methodological Answer:

  • Analytical Techniques : Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight (208.30 g/mol) and compare retention indices with reference standards. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on characteristic peaks like the acetate methyl group (~2.05 ppm in ¹H NMR) and bicyclic terpene backbone signals .
  • Reference Standards : Cross-validate spectral data against databases such as NIST Chemistry WebBook (CAS 128-51-8) and ensure purity ≥96% via high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

Methodological Answer:

  • Esterification : React nopol (6,6-dimethyl-2-norpinene-2-ethanol) with acetic anhydride under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., 60–80°C, 4–6 hours) to minimize side products like diacetylated derivatives .
  • Purification : Distill crude product under reduced pressure (boiling point ~250–260°C at 760 mmHg) and validate purity via refractive index (n²⁰/D ~1.47–1.48) .

Q. What are the primary challenges in quantifying this compound in complex matrices (e.g., plant extracts)?

Methodological Answer:

  • Sample Preparation : Use liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) to isolate this compound. Matrix interferences can be reduced via solid-phase extraction (SPE) with C18 cartridges .
  • Quantitative Analysis : Employ internal standard calibration (e.g., geranyl acetate) in GC-MS to account for matrix effects. Limit of detection (LOD) typically ranges 0.1–0.5 µg/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis Framework :

    Factor Considerations Data Sources
    PurityBatch-specific impurities (e.g., terpene oxides)NIST, peer-reviewed studies
    Assay ConditionsSolvent polarity, cell line variabilityReproducibility guidelines [6]
    Statistical MethodsUse multivariate regression to isolate variables[6, 16]
  • Case Study : Discrepancies in antimicrobial activity may arise from differences in microbial strains or culture media. Validate findings via standardized CLSI/MIC protocols .

Q. What advanced computational methods are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using software like GROMACS or AMBER. Parameterize force fields (e.g., GAFF) for the bicyclic structure and acetate group .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with receptors like olfactory or metabolic enzymes. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers design stability studies to assess this compound’s degradation under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Variables : Temperature (25–60°C), pH (3–9), light exposure (UV/visible).
    • Analysis : Monitor degradation via GC-MS for byproducts (e.g., linalool derivatives). Use Arrhenius kinetics to extrapolate shelf life .
  • Statistical Design : Apply factorial DOE (Design of Experiments) to identify synergistic degradation factors (e.g., heat + oxygen) .

Methodological Best Practices

  • Data Validation : Cross-reference spectral and physicochemical data with NIST Standard Reference Database 69, prioritizing peer-reviewed studies over vendor catalogs .
  • Ethical Reporting : Disclose batch-specific variability and analytical margins of error in publications (e.g., ±2% for GC-MS quantification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.